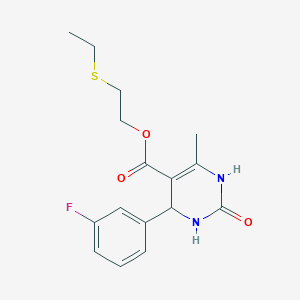

![molecular formula C16H20N2O5S B5114004 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-furamide](/img/structure/B5114004.png)

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-furamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a class of chemicals that are synthesized for their unique properties, which can range from biological activity to applications in materials science. While specific literature directly addressing this compound is limited, insights can be derived from related research on sulfonamides and furamide derivatives.

Synthesis Analysis

Sulfonamides, including compounds with structures similar to N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-furamide, are synthesized through various methods. These methods often involve the reaction of sulfonyl chlorides with amines or the direct sulfonation of aromatic compounds. A critical aspect of synthesis involves optimizing conditions to achieve high yield and purity, considering factors like temperature, solvents, and catalysts (El-Qaliei et al., 2020).

作用機序

Target of Action

A related compound, a resveratrol analogue, has been shown to interact withp53–p21CIP1/WAF1 in human colorectal HCT116 cells . These proteins play a crucial role in cell cycle regulation and apoptosis, suggesting that N-[5-(diethylsulfamoyl)-2-methoxyphenyl]furan-2-carboxamide might have a similar target.

Mode of Action

The related resveratrol analogue causes cytotoxicity in hct116 cells through several apoptotic events including activation of theFas death receptor, FADD, caspase 8, caspase 3, caspase 9, and cleaved PARP , which occurred alongside cell cycle arrest from the up-regulation of p53 and p21 . This suggests that N-[5-(diethylsulfamoyl)-2-methoxyphenyl]furan-2-carboxamide might have a similar mode of action.

Biochemical Pathways

The related resveratrol analogue is known to affect thep53–p21CIP1/WAF1 pathway , which is involved in cell cycle regulation and apoptosis. This suggests that N-[5-(diethylsulfamoyl)-2-methoxyphenyl]furan-2-carboxamide might affect similar pathways.

Result of Action

The related resveratrol analogue causesapoptosis via the activation of an extrinsic pathway leading to caspase activation and cell cycle arrest from activated p53 . This suggests that N-[5-(diethylsulfamoyl)-2-methoxyphenyl]furan-2-carboxamide might have a similar effect.

Safety and Hazards

特性

IUPAC Name |

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5S/c1-4-18(5-2)24(20,21)12-8-9-14(22-3)13(11-12)17-16(19)15-7-6-10-23-15/h6-11H,4-5H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXTXHBHBAVBQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]furan-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

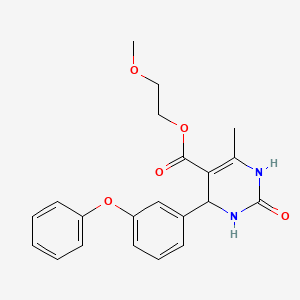

![(3aS*,5S*,9aS*)-5-(2-chloro-4-hydroxy-5-methoxyphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5113928.png)

![2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5113956.png)

![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5113963.png)

![16,18-dioxo-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5113990.png)

![2-[3-(2-fluorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5113996.png)

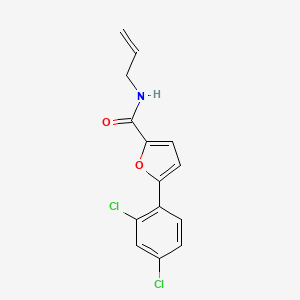

![4-benzyl-1-{3-[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5114001.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5114019.png)

![N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-3,4-difluorobenzamide](/img/structure/B5114028.png)

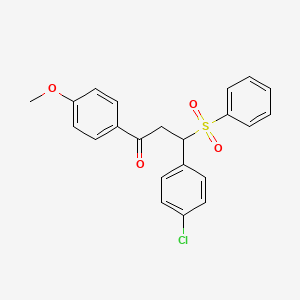

![N~1~-(3-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5114030.png)

![3-(4-chlorophenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5114038.png)